molecular formula C14H22O2 B7989609 1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol

1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol

Cat. No.: B7989609
M. Wt: 222.32 g/mol
InChI Key: OUCVDIGIVOXAML-UHFFFAOYSA-N
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Description

1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol is an organic compound characterized by its unique structure, which includes a butoxy group, two methyl groups, and an ethanol moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol typically involves the alkylation of 3,5-dimethylphenol with n-butyl bromide, followed by the reduction of the resulting ketone. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: 1-(4-n-Butoxy-3,5-dimethylphenyl)ethanone.

    Reduction: 1-(4-n-Butoxy-3,5-dimethylphenyl)ethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The butoxy and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-n-Butoxyphenyl)ethanol
  • 1-(3,5-Dimethylphenyl)ethanol
  • 1-(4-n-Butoxy-3-methylphenyl)ethanol

Uniqueness: 1-(4-n-Butoxy-3,5-dimethylphenyl)ethanol is unique due to the combination of its butoxy and dimethyl substituents, which confer distinct chemical and physical properties

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-butoxy-3,5-dimethylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-5-6-7-16-14-10(2)8-13(12(4)15)9-11(14)3/h8-9,12,15H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCVDIGIVOXAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1C)C(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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